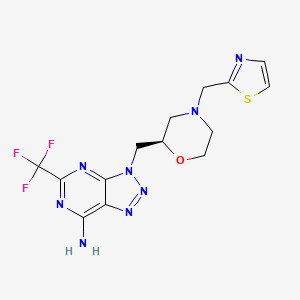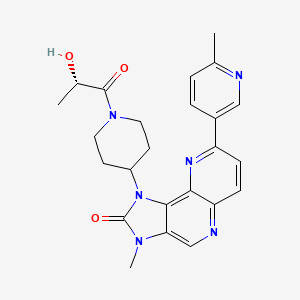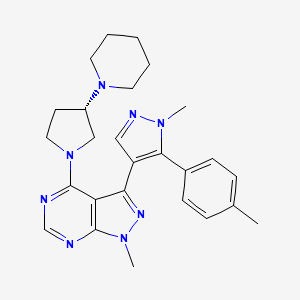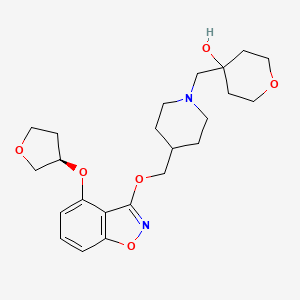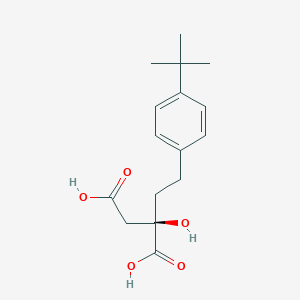
PF-06649298
Overview
Description
PF-06649298 is a sodium-coupled citrate transporter (NaCT or SLC13A5) inhibitor. This compound specifically interacts with NaCT to inhibit the transport of citrate in human hepatocytes, with an IC50 value of 16.2 μM . It is primarily used in research focused on regulating glucose and lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-06649298 involves multiple steps, typically starting with the preparation of key intermediates followed by their coupling and functionalization. The exact synthetic route and reaction conditions are proprietary and detailed information is often not publicly disclosed. general synthetic strategies for similar compounds involve:
Formation of the core structure: This may involve cyclization reactions or the use of pre-formed ring systems.
Functional group modifications: Introduction of functional groups such as hydroxyl, carboxyl, or amine groups through reactions like alkylation, acylation, or reduction.
Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This includes the use of large-scale reactors, continuous flow systems, and automated purification processes.
Chemical Reactions Analysis
Types of Reactions
PF-06649298 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the specific substitution but can include nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
PF-06649298 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study sodium-coupled citrate transporters and their role in metabolic pathways.
Biology: Helps in understanding the regulation of citrate transport in cells and its impact on cellular metabolism.
Industry: Could be used in the development of new drugs targeting metabolic disorders.
Mechanism of Action
PF-06649298 exerts its effects by specifically binding to the sodium-coupled citrate transporter (NaCT or SLC13A5) in human hepatocytes. This binding inhibits the transport of citrate into the cells, thereby affecting the metabolic pathways that rely on citrate. The inhibition of citrate transport can lead to changes in glucose and lipid metabolism, which are crucial for understanding metabolic diseases .
Comparison with Similar Compounds
Similar Compounds
PF-06649298: Sodium-coupled citrate transporter inhibitor with an IC50 of 16.2 μM.
This compound analogs: Other compounds with similar structures but varying affinities and specificities for NaCT.
Uniqueness
This compound is unique due to its high specificity for NaCT over other dicarboxylate transporters like NaDC1 and NaDC3. This specificity makes it a valuable tool for studying the role of NaCT in metabolic processes and for developing targeted therapies for metabolic disorders .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-15(2,3)12-6-4-11(5-7-12)8-9-16(21,14(19)20)10-13(17)18/h4-7,21H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWRHKLBLSSPB-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC[C@@](CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


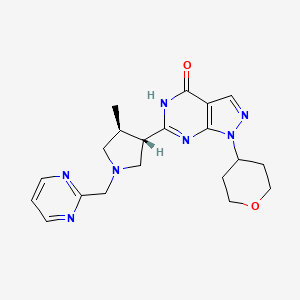
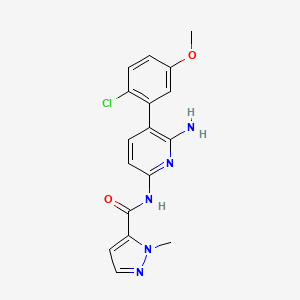
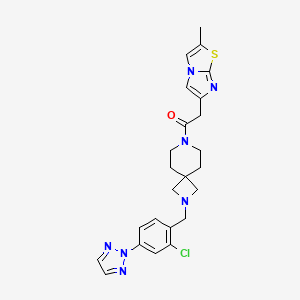
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B609933.png)

![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid](/img/structure/B609942.png)
